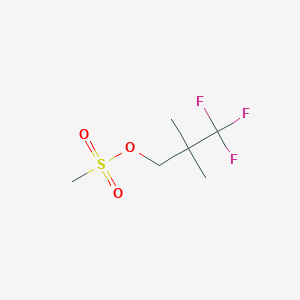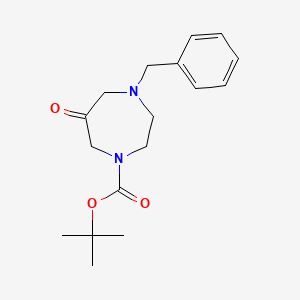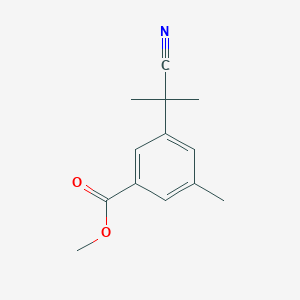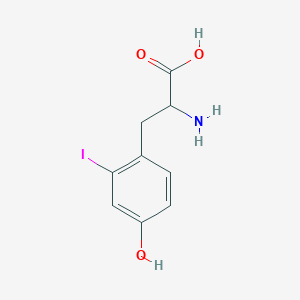
2-Amino-3-(4-hydroxy-2-iodophenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(4-hydroxy-2-iodophenyl)propanoic acid: is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis This compound is characterized by the presence of an iodine atom at the 2-position of the phenyl ring, which significantly alters its chemical and biological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-hydroxy-2-iodophenyl)propanoic acid typically involves the iodination of tyrosine. One common method is the electrophilic aromatic substitution reaction, where tyrosine is treated with iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction conditions usually include:
Reagents: Iodine (I2), Sodium iodate (NaIO3)
Solvent: Acetic acid (CH3COOH)
Temperature: Room temperature to 50°C
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow iodination processes. These methods ensure higher yields and purity while minimizing the use of hazardous reagents and conditions.
化学反应分析
Types of Reactions
2-Amino-3-(4-hydroxy-2-iodophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of deiodinated tyrosine derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
科学研究应用
2-Amino-3-(4-hydroxy-2-iodophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as a radiolabeled compound for imaging and diagnostic purposes.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-Amino-3-(4-hydroxy-2-iodophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. For example, it can inhibit tyrosine kinases, which are involved in cell signaling and cancer progression.
相似化合物的比较
Similar Compounds
Tyrosine: The parent compound without the iodine atom.
3-Iodotyrosine: Another iodinated derivative with the iodine atom at the 3-position.
4-Iodophenylalanine: A similar compound with the iodine atom at the 4-position of the phenyl ring.
Uniqueness
2-Amino-3-(4-hydroxy-2-iodophenyl)propanoic acid is unique due to the specific positioning of the iodine atom, which imparts distinct chemical and biological properties. This positioning enhances its reactivity and binding affinity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C9H10INO3 |
|---|---|
分子量 |
307.08 g/mol |
IUPAC 名称 |
2-amino-3-(4-hydroxy-2-iodophenyl)propanoic acid |
InChI |
InChI=1S/C9H10INO3/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14/h1-2,4,8,12H,3,11H2,(H,13,14) |
InChI 键 |
BMBZSHPNHVPCNG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1O)I)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


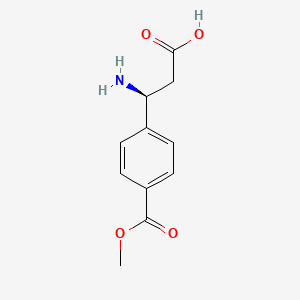
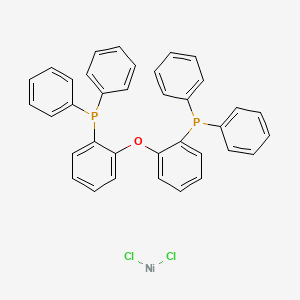
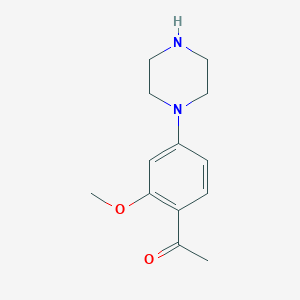


![4-[(2-ethoxy-3,4-dioxocyclobuten-1-yl)amino]-3-hydroxy-N,N-dimethylpyridine-2-carboxamide](/img/structure/B13899651.png)
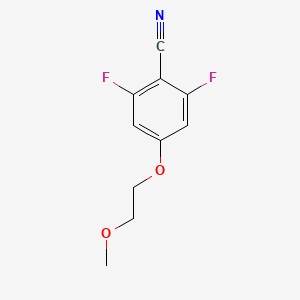
![cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride](/img/structure/B13899669.png)
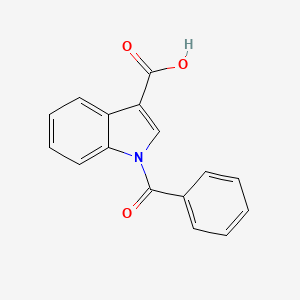
![1-(3,5-Dimethylisoxazol-4-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13899673.png)

